2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol
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Overview
Description
2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with an amino group, a chlorine atom, and a sulfonyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps, starting with the functionalization of the benzene ring. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonation: The sulfonyl group is introduced via sulfonation using sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄).
Ethanol Addition: The final step involves the addition of an ethan-1-ol moiety to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: A compound with similar functional groups but different substitution patterns.
2-Amino-4-chloro-m-benzenedisulfonamide: A metabolite of hydrochlorothiazide with comparable chemical properties.
Uniqueness
2-(4-Amino-3-chlorobenzene-1-sulfonyl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62335-83-5 |
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Molecular Formula |
C8H10ClNO3S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
2-(4-amino-3-chlorophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
GIJKVJIYPFFGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)Cl)N |
Origin of Product |
United States |
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